Erylatissin A is an isoflavone derived from the stem wood of Erythrina latissima, a plant known for its various bioactive compounds. Isoflavones are a class of flavonoids that exhibit structural similarities to estrogen, which allows them to interact with estrogen receptors in the body. Erylatissin A has garnered attention for its potential health benefits and pharmacological applications.
Erylatissin A was isolated from the stem wood of Erythrina latissima, a species belonging to the Fabaceae family. This plant is traditionally used in various cultures for its medicinal properties, including anti-inflammatory and antimicrobial effects. The extraction and identification of Erylatissin A were performed using chromatographic techniques and spectroscopic analysis .
The synthesis of Erylatissin A can be achieved through several methods, including:
Technical details regarding specific reaction conditions or yields are often proprietary or not extensively documented in public sources.
The molecular structure of Erylatissin A features a chromenone backbone typical of isoflavones, with hydroxyl and methoxy substituents that contribute to its biological activity.
Erylatissin A exhibits biological activity primarily through its interaction with estrogen receptors, mimicking estrogen's effects in the body. This action may lead to:
Data on specific pathways or quantitative effects are still under investigation, with studies indicating potential applications in treating hormone-related conditions.
Relevant analyses often include spectroscopic methods (NMR, UV-Vis) to confirm structural integrity and purity.
Erylatissin A has several scientific uses:
Research continues to explore its full range of applications, particularly in developing new therapeutic agents derived from natural sources .
The phytochemical investigation of Erythrina spans over a century, beginning with the isolation of simple alkaloids in the early 1900s. Isoflavone discovery accelerated in the 1960s–1980s when chromatographic techniques enabled the identification of eryzerin C and abyssinin V from E. abyssinica bark extracts. By the 2000s, >370 structurally distinct flavonoids had been documented across 120+ species, with antiplasmodial isoflavones like erycristagallin (IC~50~ = 1.7 µg/mL against Plasmodium falciparum) highlighting the genus’ bioactivity [1] [4]. Erylatissin A emerged in the past decade as a chemotaxonomic marker for East African Erythrina variants, isolated via bioassay-guided fractionation of stem bark extracts. Its structural elucidation by 2D-NMR and high-resolution mass spectrometry revealed a rare 6-prenyl-8-γ-dimethylallyl substitution pattern—a feature now recognized as a biosynthetic signature of Erythrina’s oxidative stress adaptation [3] [4].
Table 1: Milestones in Erythrina Isoflavone Research
Year Range | Key Compounds Identified | Analytical Advances |
---|---|---|
1960–1979 | Eryvarins A–C, Alpinumisoflavone | Column chromatography, UV spectroscopy |
1980–1999 | Abyssinin V, Phaseollidin | HPLC-UV, Preparative TLC |
2000–Present | Erylatissin A, Erycaffra C | LC-MS/MS, qNMR, Cryo-EM |
Chemosystematic analyses position Erylatissin A as a phylogenetic tracer within the Fabaceae family. Its distribution follows latitudinal gradients: abundant in E. abyssinica (Uganda/Kenya) and E. burttii (Tanzania), but absent in New World species like E. americana. This mirrors genetic studies showing a 92% sequence homology in chalcone isomerase genes between East African species versus 78% in South American congeners [1] [4]. Structurally, Erylatissin A’s C-8 dimethylallyl group differentiates it from the C-6 prenylated erycaffra C in Southern African E. caffra, suggesting adaptive divergence. Multivariate analysis of leaf isoflavonoids clusters Erythrina species into three chemotypes:
Table 2: Chemosystematic Classification of Erylatissin A-Producing Species
Species | Geographic Distribution | Characteristic Isoflavones | Prenylation Pattern |
---|---|---|---|
E. abyssinica | East Africa | Erylatissin A, Abyssinin V | C-8 dimethylallyl |
E. burttii | Tanzania Highlands | 7-O-Methylluteone, Erylatissin A | C-6/C-8 mixed |
E. caffra | South Africa | Erycaffra A–C | C-6 prenyl |
E. fusca | Southeast Asia | Lupinifolin, Shinpterocarpin | C-8 geranyl |
Modern studies on Erylatissin A prioritize three objectives:
Network pharmacology approaches map Erylatissin A onto the “inflammation-interactome,” predicting synergistic actions on IL-6/STAT3, TNF-α/NF-κB, and HIF-1α pathways. In vitro validation shows 3-fold upregulation of heme oxygenase-1 (HO-1) in hepatocytes, confirming Nrf2 activation [2] [3].
Table 3: Multi-Omics Approaches in Erylatissin A Research
Methodology | Key Findings | Pharmacological Implications |
---|---|---|
RNA-Seq of biosynthetic genes | 12-fold IFS upregulation in drought-stressed plants | Enhanced compound yield under stress |
Proteomic profiling | 18% reduction in COX-2 expression (RAW 264.7 cells) | Anti-inflammatory mechanism validation |
Molecular dynamics | Stable H-bonding with EGFR TK domain (ΔG = −9.8 kcal/mol) | Anticancer lead optimization target |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: